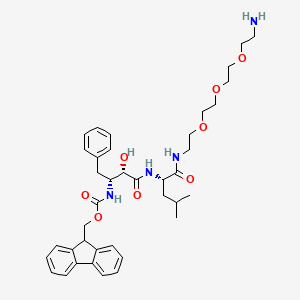

cIAP1 Ligand-Linker Conjugates 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H52N4O8 |

|---|---|

Molecular Weight |

704.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m1/s1 |

InChI Key |

NEFJJLSTXCBUOY-SBPNQFBHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of cIAP1 Ligand-Linker Conjugates: A Technical Guide to Targeted Protein Degradation and Apoptosis Induction

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of cIAP1 Ligand-Linker Conjugates, a class of molecules at the forefront of targeted protein degradation. These bifunctional compounds, often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) or Proteolysis Targeting Chimeras (PROTACs), leverage the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, while also possessing intrinsic pro-apoptotic capabilities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this therapeutic modality.

Core Mechanism: Hijacking the cIAP1 E3 Ligase

cIAP1 Ligand-Linker Conjugates are chimeric molecules composed of three key components: a ligand that binds to the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a flexible linker, and a ligand that specifically recognizes a target protein of interest (POI). The fundamental mechanism revolves around inducing proximity between cIAP1, an E3 ubiquitin ligase, and the target protein.[1][2][3]

Once the conjugate forms a ternary complex with cIAP1 and the POI, cIAP1 is positioned to catalyze the transfer of ubiquitin molecules to the target protein.[4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[2][5] This targeted degradation offers a powerful strategy to eliminate pathogenic proteins, including those previously considered "undruggable" by traditional small molecule inhibitors.[6]

A crucial aspect of this mechanism is the nature of the cIAP1 ligand, which is typically a SMAC mimetic.[7] These mimetics bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1.[8] This binding not only recruits cIAP1 to the target but also induces a conformational change in cIAP1, stimulating its E3 ligase activity and leading to its own autoubiquitination and proteasomal degradation.[4][9] This self-destruction of cIAP1 amplifies the therapeutic effect by simultaneously removing a key inhibitor of apoptosis.

Dual Action: Apoptosis Induction and NF-κB Activation

The degradation of cIAP1 initiated by the SMAC mimetic component of the conjugate has profound downstream consequences beyond the degradation of the primary target. cIAP1 is a critical negative regulator of apoptosis and cell signaling pathways. Its removal leads to two key events:

-

Promotion of Apoptosis: cIAP1 normally inhibits caspases, the key executioners of apoptosis. The degradation of cIAP1 removes this inhibition, lowering the threshold for apoptotic cell death.[8][10] This is particularly relevant in cancer therapeutics, as tumor cells often overexpress IAPs to evade apoptosis.[7]

-

Activation of the Non-Canonical NF-κB Pathway: cIAP1 is essential for the constitutive degradation of NF-κB-inducing kinase (NIK). When cIAP1 is degraded, NIK accumulates, leading to the activation of the non-canonical NF-κB pathway.[11][12] This can modulate immune responses and contribute to tumor cell death under certain conditions.[13][14]

Quantitative Data Summary

The efficacy of cIAP1 ligand-linker conjugates and their SMAC mimetic components is determined by several quantitative parameters. The following tables summarize representative data from the literature for SMAC mimetics and cIAP1-based SNIPERs.

Table 1: Binding Affinities of SMAC Mimetics to IAP Proteins

| Compound | cIAP1 BIR3 (Ki, nM) | cIAP2 BIR3 (Ki, nM) | XIAP BIR3 (Ki, nM) | Selectivity (cIAP1 vs XIAP) |

| Compound 5 [15] | 3.4 | 8.8 | >3000 | >900-fold |

| Compound 7 [15] | 1.8 | 6.0 | >3000 | >1700-fold |

| LCL161 [7] | Low Nanomolar | Low Nanomolar | Low Nanomolar | N/A |

| Birinapant [7] | Low Nanomolar | Low Nanomolar | Low Nanomolar | N/A |

Data presented are representative values from cited literature and may vary based on assay conditions.

Table 2: Degradation Potency of Representative cIAP1-based SNIPERs

| SNIPER Compound | Target Protein | DC50 (µM) | Cell Line |

| SNIPER(ER)-87 [1] | Estrogen Receptor α (ERα) | 0.097 | Breast Cancer Cells |

| SNIPER(ABL)-019 [1] | BCR-ABL | 0.3 | Leukemia Cells |

| SNIPER(ABL)-024 [1] | BCR-ABL | 5 | Leukemia Cells |

| SNIPER(ABL)-044 [1] | BCR-ABL | 10 | Leukemia Cells |

DC50 is the concentration required to degrade 50% of the target protein.

Key Experimental Protocols

The elucidation of the mechanism of action of cIAP1 Ligand-Linker Conjugates relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the POI-Conjugate-cIAP1 ternary complex.[16]

Methodology:

-

Cell Culture and Lysis: Culture cells expressing the target protein to ~80-90% confluency. Treat cells with the cIAP1 Ligand-Linker Conjugate for a specified time. Harvest and lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[17]

-

Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C.[18] Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add an antibody specific to the target protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[17]

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold IP lysis buffer to remove non-specifically bound proteins.[18]

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot analysis using antibodies against the target protein and cIAP1 to confirm their co-precipitation.

In Vitro and In Vivo Ubiquitination Assays

These assays determine if the conjugate induces the ubiquitination of the target protein.[19][20]

Methodology (In Vivo):

-

Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein (e.g., HA-tagged POI) and His-tagged ubiquitin.[20] Treat the transfected cells with the cIAP1 Ligand-Linker Conjugate and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.

-

Purification of Ubiquitinated Proteins: Dilute the lysate to reduce SDS concentration and perform a pull-down of His-tagged ubiquitin-conjugated proteins using Ni-NTA agarose (B213101) beads.[20]

-

Washing: Wash the beads extensively under denaturing conditions to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the ubiquitinated proteins and analyze by Western blot using an antibody against the target protein (e.g., anti-HA). An increased smear or laddering pattern in the conjugate-treated sample indicates polyubiquitination.

NF-κB Activation Assay (Nuclear Translocation)

This protocol measures the activation of the NF-κB pathway by assessing the translocation of NF-κB subunits (e.g., p65, p52) to the nucleus.[12][21]

Methodology:

-

Cell Treatment: Treat cells with the SMAC mimetic or cIAP1 Ligand-Linker Conjugate for various time points.

-

Cellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit or a protocol involving hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.[21]

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., Bradford assay).

-

Western Blot Analysis: Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE. Perform a Western blot and probe with antibodies specific for NF-κB subunits (e.g., p52, RelB for non-canonical; p65 for canonical). Use histone H3 as a nuclear marker and GAPDH or tubulin as a cytoplasmic marker to verify the purity of the fractions. An increase in the nuclear signal of the NF-κB subunit upon treatment indicates pathway activation.[12]

Conclusion

cIAP1 Ligand-Linker Conjugate 13 and related molecules represent a sophisticated and potent therapeutic strategy. By inducing the degradation of specific target proteins and simultaneously promoting the destruction of cIAP1, they enact a powerful dual mechanism that can both eliminate oncogenic drivers and sensitize cells to apoptosis. The continued exploration of this class of compounds holds significant promise for the development of novel therapeutics against cancer and other diseases driven by protein overexpression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PROTAC technology in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. IKKβ-mediated NF-κB Activation Attenuates Smac Mimetic-induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB contributes to Smac mimetic-conferred protection from tunicamycin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. assaygenie.com [assaygenie.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. researchgate.net [researchgate.net]

- 20. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

cIAP1 as an E3 Ligase for Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular inhibitor of apoptosis protein 1 (cIAP1) as an E3 ubiquitin ligase for the targeted protein degradation platform, Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanisms, design principles of cIAP1-recruiting PROTACs, experimental methodologies for their evaluation, and the signaling pathways impacted by this therapeutic modality.

Introduction to cIAP1 and its Role as an E3 Ligase

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, which are crucial regulators of apoptosis and cell signaling.[1][2] Structurally, cIAP1 contains three baculovirus IAP repeat (BIR) domains, a caspase activation and recruitment domain (CARD), and a C-terminal Really Interesting New Gene (RING) finger domain.[3][4] This RING domain confers E3 ubiquitin ligase activity, enabling cIAP1 to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to a substrate protein, marking it for proteasomal degradation.[3][5]

The recruitment of cIAP1 for targeted protein degradation was pioneered through the development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), a class of PROTACs that utilize IAP ligands.[6][7] These chimeric molecules bridge cIAP1 and a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[4][7]

Mechanism of Action of cIAP1-based PROTACs

The fundamental mechanism of a cIAP1-based PROTAC involves the formation of a ternary complex between cIAP1, the PROTAC molecule, and the target protein.[8][9] This induced proximity facilitates the E3 ligase activity of cIAP1, leading to the polyubiquitination of the POI. The polyubiquitin (B1169507) chains, particularly those linked via lysine-48 (K48), are recognized by the 26S proteasome, resulting in the degradation of the target protein.[10]

Interestingly, cIAP1-based degraders have been shown to induce the formation of branched ubiquitin architectures, involving K11, K48, and K63 linkages.[10][11] The K63-specific E2 enzyme UBE2N plays a crucial role in this process, where K63-linked chains may serve as a foundation for the assembly of more complex, branched chains that efficiently recruit the proteasome.[10]

A key feature of many cIAP1-recruiting PROTACs is that they can also induce the auto-ubiquitination and degradation of cIAP1 itself.[4][6] This is often triggered by the binding of the IAP antagonist moiety of the PROTAC to the BIR domain of cIAP1.[6][12]

References

- 1. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of cIAP1 Ligand-Linker Conjugates for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and application of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand-linker conjugates in the field of cancer research. It is designed to serve as a detailed guide for researchers, scientists, and professionals involved in drug development, offering insights into the underlying biology, experimental methodologies, and therapeutic potential of targeting cIAP1.

Introduction: The Role of cIAP1 in Cancer

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a crucial regulator of programmed cell death and cell survival pathways.[1] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 is characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are essential for its function.[2][3] Notably, cIAP1 possesses a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity.[2][4] This enzymatic function allows cIAP1 to mediate the ubiquitination and subsequent proteasomal degradation of target proteins, thereby influencing critical cellular processes.[1][2]

In many cancers, cIAP1 is overexpressed, contributing to therapeutic resistance and tumor progression by inhibiting apoptosis.[1][5] This makes cIAP1 an attractive therapeutic target. Small molecules that mimic the endogenous IAP antagonist Smac/DIABLO can bind to the BIR domains of cIAP1, inducing a conformational change that triggers its E3 ligase activity, leading to auto-ubiquitination and degradation.[1][5] This degradation removes the block on apoptosis, sensitizing cancer cells to cell death.

More recently, the E3 ligase function of cIAP1 has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[6][7][8][9] These heterobifunctional molecules consist of a ligand that binds to cIAP1, a linker, and a ligand for a protein of interest (POI) that is targeted for degradation. By bringing cIAP1 into proximity with the POI, these conjugates facilitate the ubiquitination and subsequent proteasomal degradation of the target oncoprotein.[1][10]

cIAP1 Signaling Pathways

cIAP1 is a central node in several signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways is essential for the rational design of cIAP1-targeting therapeutics.

NF-κB Signaling Pathway

cIAP1 is a key regulator of both the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathways. In the canonical pathway, upon stimulation by cytokines like TNF-α, cIAP1 is recruited to the receptor complex where it mediates the K63-linked polyubiquitination of RIPK1.[11] This ubiquitination event serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation, which promotes the transcription of pro-survival genes.[11][12]

In the non-canonical pathway, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates and promotes the degradation of NF-κB-inducing kinase (NIK).[3] Upon receptor stimulation (e.g., by BAFF or CD40L), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to cIAP1/2 degradation and the stabilization of NIK.[13] Accumulated NIK then activates the non-canonical NF-κB pathway. The degradation of cIAP1 by Smac mimetics or cIAP1-recruiting PROTACs can thus lead to NIK stabilization and activation of this pathway.[14]

Apoptosis Pathway

cIAP1 inhibits apoptosis primarily through its interaction with caspases, the key executioners of programmed cell death. Although cIAP1 is a less potent direct caspase inhibitor compared to its family member XIAP, it can target caspases for ubiquitination and degradation.[4][11] Furthermore, by promoting cell survival through NF-κB signaling, cIAP1 indirectly suppresses apoptosis. The degradation of cIAP1 by Smac mimetics or PROTACs relieves this inhibition, allowing for caspase activation and the induction of apoptosis.[1][15][16] In the context of TNF-α signaling, the loss of cIAP1 can shift the balance from pro-survival signaling to the formation of a death-inducing complex (Complex II), which contains FADD and caspase-8, leading to apoptosis.[17]

Development of cIAP1 Ligand-Linker Conjugates

The development of cIAP1 ligand-linker conjugates, particularly for PROTACs and SNIPERs, is a multi-step process that involves ligand discovery, linker optimization, and conjugate synthesis.

cIAP1 Ligand Discovery

Potent and selective ligands for cIAP1 are the cornerstone of effective conjugates. Many of these ligands are derived from the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of the endogenous IAP antagonist Smac/DIABLO. Through medicinal chemistry efforts, non-peptidic small molecule mimetics with high affinity for the BIR3 domain of cIAP1 have been developed.[15][16] Examples of well-characterized cIAP1 ligands include LCL161 and Birinapant.[6][17]

Linker Design and Synthesis

The linker component of the conjugate plays a critical role in determining the efficacy of the resulting PROTAC or SNIPER. The length, composition, and attachment points of the linker influence the formation of a productive ternary complex between cIAP1, the conjugate, and the target protein.[1] Linkers are typically composed of polyethylene (B3416737) glycol (PEG), alkyl chains, or other chemical moieties that provide the necessary flexibility and spacing. The synthesis of the final conjugate involves coupling the cIAP1 ligand and the target protein ligand to the linker using standard organic chemistry reactions, such as amide bond formation.[1]

Quantitative Data on cIAP1 Ligands and Conjugates

The following tables summarize key quantitative data for representative cIAP1 ligands and inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki) of Small Molecules to IAP Proteins

| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Selectivity (cIAP1 vs. XIAP) | Reference |

| Compound 1 | 2.5 | 4.5 | 156 | 62.4 | [15] |

| Compound 3 | 1.8 | 4.9 | 392 | 218 | [15] |

| Compound 4 | 1.1 | 3.0 | 870 | 791 | [15] |

| Compound 5 | 3.2 | 9.5 | 3079 | 962 | [15][16] |

| LCL161 | ~10.4 | ~12.9 | ~52.7 | ~5.1 | (Data inferred from multiple sources) |

| Birinapant | (not specified) | (not specified) | (not specified) | (not specified) | [17] |

Table 2: In Vitro Activity of cIAP1 Inhibitors and Degraders

| Compound | Cell Line | Assay | IC50 / DC50 (nM) | Reference |

| Compound 5 | MDA-MB-231 | Cell Growth Inhibition | 46 | [15] |

| Compound 6 | MDA-MB-231 | Cell Growth Inhibition | 17 | [15] |

| D19 | - | cIAP1 Autoubiquitination | 14,100 | [18] |

| SNIPER-12 | THP-1 | BTK Degradation | 182 | [6] |

| SNIPER(ABL)-019 | - | BCR-ABL Reduction | 300 | [9] |

| SNIPER(ER)-87 | - | ERα Degradation | 97 | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of cIAP1 ligand-linker conjugates.

Synthesis of a Generic cIAP1 Ligand-Linker Conjugate

This protocol outlines a general approach for the synthesis of a cIAP1-based PROTAC.

Materials:

-

cIAP1 ligand with a suitable functional group for linker attachment (e.g., amine or carboxylic acid)

-

Linker with complementary functional groups at both ends (e.g., a PEG linker with a carboxylic acid and an amine)

-

Protein of Interest (POI) ligand with a suitable functional group for linker attachment

-

Coupling reagents (e.g., HATU, HOBt, EDC, NHS)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., HPLC solvents)

Procedure:

-

Activate the carboxylic acid group: Dissolve the component with the carboxylic acid (either the cIAP1 ligand, POI ligand, or one end of the linker) in anhydrous DMF. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature for 30 minutes.

-

Amide bond formation: To the activated carboxylic acid solution, add the component with the amine functional group (either the cIAP1 ligand, POI ligand, or the other end of the linker). Stir the reaction mixture at room temperature overnight.

-

Monitoring the reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure ligand-linker conjugate.

-

Characterization: Confirm the identity and purity of the final product by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Homogeneous Time-Resolved Fluorescence (HTRF) cIAP1 Binding Assay

This competitive binding assay is used to determine the binding affinity of test compounds to the cIAP1 BIR3 domain.[5]

Materials:

-

HTRF cIAP1 BIR3 Binding Kit (containing GST-tagged human cIAP1 BIR3, anti-GST Terbium cryptate-labeled antibody, and a fluorescently labeled cIAP1 ligand, e.g., LCL161-Red)

-

Test compounds

-

Assay buffer

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare reagents: Dilute the kit components and test compounds to the desired concentrations in assay buffer.

-

Dispense reagents: In a 384-well plate, add the following in order:

-

Assay buffer

-

Test compound or vehicle control

-

GST-cIAP1 BIR3

-

A pre-mixed solution of anti-GST Terbium antibody and LCL161-Red ligand

-

-

Incubate: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.

-

Read plate: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

-

Data analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF ratio against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro cIAP1 Auto-Ubiquitination Assay

This assay measures the E3 ligase activity of cIAP1 by detecting its auto-ubiquitination.

Materials:

-

Recombinant human cIAP1

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

Test compounds

-

SDS-PAGE gels

-

Western blotting reagents (antibodies against cIAP1 and ubiquitin)

Procedure:

-

Set up reactions: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, E2, ubiquitin, and recombinant cIAP1. Add the test compound or vehicle control.

-

Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against cIAP1 or ubiquitin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize: Visualize the ubiquitinated cIAP1 as a high-molecular-weight smear or ladder of bands using a chemiluminescence detection system. Quantify the band intensity to determine the effect of the test compound on cIAP1 auto-ubiquitination.

Cellular cIAP1 Degradation Assay (Western Blot)

This assay determines the ability of a compound to induce the degradation of endogenous cIAP1 in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting reagents (primary antibody against cIAP1, loading control antibody, e.g., GAPDH or β-actin, and HRP-conjugated secondary antibody)

Procedure:

-

Cell treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 4-24 hours).

-

Cell lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody incubation: Block the membrane and then incubate with the primary antibody against cIAP1, followed by the HRP-conjugated secondary antibody.

-

Detection and analysis: Visualize the bands using chemiluminescence. Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the cIAP1 band intensity relative to the loading control to determine the extent of degradation.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a cIAP1-targeting compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that forms tumors in mice

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Tumor cell implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor growth and randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor measurement and body weight monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).

-

Data analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound. Analyze the data for statistical significance.

Conclusion and Future Directions

The discovery and development of cIAP1 ligand-linker conjugates represent a promising therapeutic strategy in oncology. By hijacking the E3 ligase activity of cIAP1, these molecules can induce the targeted degradation of oncoproteins that are otherwise difficult to inhibit with traditional small molecules. The in-depth technical guide provided here offers a foundation for researchers to explore this exciting area of drug discovery.

Future research in this field will likely focus on several key areas:

-

Discovery of novel cIAP1 ligands: Identifying new chemical scaffolds for cIAP1 ligands with improved potency, selectivity, and drug-like properties.

-

Expansion of the degradable proteome: Applying the cIAP1-based PROTAC/SNIPER technology to a wider range of cancer-relevant protein targets.

-

Understanding and overcoming resistance: Investigating the mechanisms of resistance to cIAP1-targeting degraders and developing strategies to overcome them.

-

Clinical translation: Advancing the most promising cIAP1 ligand-linker conjugates through preclinical and clinical development to ultimately benefit cancer patients.

The continued exploration of cIAP1 as a therapeutic target holds great promise for the development of novel and effective cancer treatments.

References

- 1. smolecule.com [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. revvity.com [revvity.com]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Loss of cIAP1 in Endothelial Cells Limits Metastatic Extravasation through Tumor-Derived Lymphotoxin Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of cIAP1 Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of cIAP1 Ligand-Linker Conjugates, a class of molecules also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) or Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cIAP1. These molecules are at the forefront of targeted protein degradation, a novel therapeutic modality with significant potential in oncology and other disease areas. This document details their mechanism of action, presents quantitative biological data for representative compounds, outlines key experimental protocols, and provides visualizations of the critical cellular pathways and experimental workflows.

Core Concept and Mechanism of Action

cIAP1 Ligand-Linker Conjugates are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs) by hijacking the cellular ubiquitin-proteasome system.[1][2] Their structure comprises three key components: a ligand that binds to the target protein, a ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The primary mechanism of action involves the formation of a ternary complex between the conjugate, the target protein, and cIAP1.[2][5] This proximity, induced by the conjugate, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, tagging it for degradation by the 26S proteasome.[2][6] A unique feature of many cIAP1-based degraders is their ability to also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself, which can contribute to the overall cellular effect, often leading to apoptosis.[1][5]

Quantitative Biological Activity

The efficacy of cIAP1 Ligand-Linker Conjugates is typically quantified by their ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize the biological activity of several representative cIAP1-based degraders targeting various proteins.

| Compound Name | Target Protein | IAP Ligand Derivative | DC50 (nM) | Cell Line | Reference |

| SNIPER-12 | BTK | Aminopyrazole | 182 ± 57 | THP-1 | [1] |

| SNIPER(ER)-87 | ERα | LCL161 | 97 | MCF-7 | [4] |

| SNIPER(ABL)-019 | BCR-ABL | MV-1 | 300 | K562 | [4] |

| Compound Name | Target Protein | IAP Ligand | Dmax (%) | Concentration (µM) | Cell Line | Reference |

| SNIPER-19 | CDK4/6 | Palbociclib | > 77 | 0.1 | MM.1S | |

| SNIPER-20 | CDK4/6 | Palbociclib | > 77 | 0.1 | MM.1S |

Signaling Pathways and Logical Relationships

The biological activity of cIAP1 Ligand-Linker Conjugates is intrinsically linked to the ubiquitin-proteasome pathway and the signaling cascades regulated by the target protein and cIAP1.

Caption: General mechanism of action for cIAP1-recruiting PROTACs.

cIAP1 itself is a key regulator of the NF-κB signaling pathway and apoptosis.[7] Its degradation can lead to the activation of the non-canonical NF-κB pathway and sensitize cells to TNFα-induced apoptosis.

Caption: Simplified cIAP1 signaling and the effect of its degradation.

Experimental Protocols

The characterization of cIAP1 Ligand-Linker Conjugates involves a series of in vitro and cellular assays to confirm their mechanism of action and quantify their biological activity.

Western Blotting for Protein Degradation

This is the most common method to assess the degradation of the target protein and cIAP1.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the cIAP1 Ligand-Linker Conjugate for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.

Immunoprecipitation for Ternary Complex Formation

This assay is used to demonstrate the formation of the ternary complex.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the cIAP1 Ligand-Linker Conjugate for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or a tag (if the protein is tagged) overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the target protein and cIAP1.

Cellular Viability and Apoptosis Assays

These assays determine the downstream functional consequences of target protein degradation.

-

Cell Viability (e.g., MTS/MTT or CellTiter-Glo® Assay):

-

Plate cells in a 96-well plate and treat with a dose-response of the conjugate for 24-72 hours.

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells.

-

-

Apoptosis (e.g., Caspase-Glo® 3/7 Assay or Annexin V Staining):

-

Caspase Activity: Treat cells as for the viability assay. Add the Caspase-Glo® reagent and measure luminescence.

-

Annexin V Staining: Treat cells, then stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Analyze the cells by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

-

Experimental and Logical Workflows

The development and characterization of a novel cIAP1 Ligand-Linker Conjugate follows a logical progression of experiments.

Caption: A typical experimental workflow for the characterization of cIAP1-based PROTACs.

Conclusion

cIAP1 Ligand-Linker Conjugates represent a powerful and versatile class of molecules for inducing targeted protein degradation. Their unique ability to degrade both a specific protein of interest and the cIAP1 E3 ligase itself offers a multi-pronged approach to modulating cellular signaling pathways, particularly in the context of cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field. As our understanding of the intricacies of the ubiquitin-proteasome system and ternary complex formation grows, so too will the potential for developing highly potent and selective cIAP1-based therapeutics.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 6. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Blueprint: A Technical Guide to the Linker's Function in cIAP1-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. Among the E3 ligases hijacked by PROTACs, the cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a key player. PROTACs that recruit cIAP1, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), have demonstrated significant therapeutic potential. At the heart of every PROTAC lies the linker, a component that transcends its role as a mere tether to become a critical determinant of the molecule's efficacy, selectivity, and overall success. This in-depth technical guide delineates the multifaceted functions of the linker in cIAP1-based PROTACs, providing a comprehensive resource for researchers in the field.

The Core Function: Orchestrating the Ternary Complex

The primary role of the linker in a cIAP1-based PROTAC is to bridge the cIAP1 E3 ligase and the protein of interest (POI), thereby inducing the formation of a productive ternary complex (POI-PROTAC-cIAP1). The stability and conformation of this complex are paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein. The linker's characteristics—its length, composition, and attachment points—dictate the spatial arrangement of cIAP1 and the POI, influencing the efficiency of ubiquitin transfer.

An optimal linker facilitates favorable protein-protein interactions between cIAP1 and the POI, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or may result in a non-productive conformation where the lysine (B10760008) residues on the POI are not accessible to the E2-conjugating enzyme associated with cIAP1.

Below is a diagram illustrating the fundamental mechanism of a cIAP1-based PROTAC.

The cIAP1-Mediated Ubiquitination Pathway

Upon formation of the ternary complex, cIAP1, a RING-domain E3 ligase, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. A unique feature of cIAP1-mediated degradation is its ability to assemble various ubiquitin chain linkages. While K48-linked chains are the canonical signal for proteasomal degradation, studies have shown that cIAP1-based degraders can induce the formation of branched K11/K48 and K48/K63 ubiquitin chains[1]. This complex ubiquitin code is recognized by the proteasome, leading to the degradation of the target protein. The efficacy of cIAP1-targeting degraders has been shown to be dependent on the K63-specific E2 enzyme UBE2N[1].

References

The Advent of cIAP1 Ligand-Linker Conjugates for Apoptosis Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy, particularly in oncology. Among the key players in apoptosis regulation, the cellular inhibitor of apoptosis protein 1 (cIAP1) has garnered significant attention as a target for therapeutic intervention. This technical guide delves into the core of cIAP1-targeted therapy, focusing on the design, mechanism, and experimental evaluation of cIAP1 Ligand-Linker Conjugates, with a representative example, Conjugate 13, to illustrate the principles of this promising class of molecules.

Introduction to cIAP1 and Its Role in Apoptosis

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the IAP family of proteins that function as E3 ubiquitin ligases.[1][2] These proteins are critical regulators of programmed cell death, or apoptosis, and inflammatory signaling pathways.[2][3] cIAP1, along with its close homolog cIAP2, prevents apoptosis by binding to and promoting the ubiquitination of pro-apoptotic proteins, thereby marking them for degradation by the proteasome.[1][4] Overexpression of cIAP1 is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies.[5][6] This makes cIAP1 an attractive target for the development of novel anti-cancer agents.

cIAP1 Ligand-Linker Conjugates: A Novel Approach to Induce Apoptosis

cIAP1 Ligand-Linker Conjugates, also known as SMAC mimetics or IAP-based Proteolysis Targeting Chimeras (PROTACs), are synthetic small molecules designed to induce the degradation of cIAP1 and other target proteins.[7][8] These bifunctional molecules consist of two key components connected by a chemical linker:

-

A cIAP1-binding moiety: This part of the molecule mimics the N-terminal motif of the endogenous IAP antagonist, SMAC/DIABLO, and binds with high affinity to the BIR3 domain of cIAP1.[9][10]

-

A linker: This chemical chain connects the cIAP1-binding moiety to a ligand for a target protein of interest. In the context of SMAC mimetics designed to primarily target IAPs, the "second head" of the molecule can be another SMAC mimetic motif, creating a bivalent molecule that potently induces IAP dimerization and degradation.[5]

The binding of these conjugates to cIAP1 induces a conformational change that triggers the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[9][11] This degradation of cIAP1 has two major consequences for the apoptosis pathway:

-

Release of the "Brake" on Apoptosis: The removal of cIAP1 prevents the ubiquitination and degradation of pro-apoptotic proteins, such as caspases, allowing the apoptotic cascade to proceed.[1][12]

-

Activation of the Non-Canonical NF-κB Pathway: Degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway.[9] This can lead to the production of TNFα, which can further promote apoptosis in an autocrine or paracrine manner in some cancer cells.[11]

The following diagram illustrates the general mechanism of action of a cIAP1 Ligand-Linker Conjugate.

Quantitative Data on cIAP1 Ligand-Linker Conjugates

The efficacy of cIAP1 ligand-linker conjugates is typically evaluated through various in vitro assays. The following tables summarize representative quantitative data that would be generated in such studies.

Table 1: Binding Affinities of Representative cIAP1 Ligands

| Compound | Target | Binding Affinity (Kd, nM) |

| SMAC Mimetic X | cIAP1-BIR3 | < 1 |

| SMAC Mimetic Y | XIAP-BIR3 | 45 |

| Conjugate 13 (Hypothetical) | cIAP1-BIR3 | 0.5 |

Data is illustrative and based on typical values reported in the literature for potent SMAC mimetics.[11]

Table 2: In Vitro Cellular Activity of Conjugate 13 (Hypothetical Data)

| Cell Line | cIAP1 Degradation (DC50, nM) | Cell Viability (IC50, nM) | Caspase-3/7 Activation (Fold Change) |

| MDA-MB-231 (Breast Cancer) | 5 | 10 | 8 |

| SK-OV-3 (Ovarian Cancer) | 8 | 15 | 6 |

| HCT116 (Colon Cancer) | 12 | 25 | 5 |

DC50: Concentration for 50% degradation. IC50: Concentration for 50% inhibition of cell viability. Data is hypothetical.

Detailed Experimental Protocols

To assess the biological activity of cIAP1 Ligand-Linker Conjugates, a series of well-established experimental protocols are employed.

Western Blotting for cIAP1 Degradation

This protocol is used to quantify the degradation of cIAP1 protein following treatment with the conjugate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cIAP1

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with varying concentrations of the cIAP1 Ligand-Linker Conjugate for a specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

cIAP1 Ligand-Linker Conjugate

-

MTS reagent

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the conjugate. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTS Addition and Measurement:

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases (caspase-3 and -7) as a direct measure of apoptosis induction.

Materials:

-

96-well black, clear-bottom plates

-

Cell lysis buffer

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometer plate reader

Procedure:

-

Cell Treatment:

-

Treat cells with the conjugate in a 96-well plate as for the viability assay.

-

-

Cell Lysis:

-

Lyse the cells according to the kit manufacturer's protocol.

-

-

Caspase Activity Measurement:

-

Add the caspase-3/7 substrate to the cell lysates.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence (e.g., excitation 380 nm, emission 460 nm) at different time points.

-

-

Data Analysis:

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

-

Visualizing the Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating a cIAP1 Ligand-Linker Conjugate.

Conclusion

cIAP1 Ligand-Linker Conjugates represent a highly promising class of targeted therapeutics with the potential to overcome resistance to conventional cancer therapies. By inducing the specific degradation of cIAP1, these molecules effectively trigger the apoptotic machinery in cancer cells. The experimental protocols and data presented in this guide provide a framework for the robust evaluation of these compounds, paving the way for their further development and clinical translation. As our understanding of the intricacies of apoptosis and protein degradation pathways deepens, the rational design of next-generation cIAP1-targeting agents will continue to be a vibrant area of research.

References

- 1. broadpharm.com [broadpharm.com]

- 2. bio-rad.com [bio-rad.com]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. Cell viability assays | Abcam [abcam.com]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

Unveiling Neo-Substrates of cIAP1: A Technical Guide to Using Ligand-Linker Conjugate 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodology for identifying the neo-substrates of the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) using Ligand-Linker Conjugate 13. This conjugate is a component of the SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) technology, a class of Proteolysis-Targeting Chimeras (PROTACs) designed to induce the degradation of specific target proteins.

The core principle of this approach is not to identify the natural, endogenous substrates of cIAP1, but rather to hijack its E3 ligase activity to ubiquitinate and subsequently degrade a protein of interest (POI). A complete SNIPER molecule is formed by attaching a ligand for a specific POI to the Ligand-Linker Conjugate 13, which already contains a high-affinity ligand for cIAP1. This heterobifunctional molecule brings cIAP1 into close proximity with the POI, leading to the POI's ubiquitination and degradation by the proteasome. This guide outlines the experimental workflow, data analysis, and key signaling pathways involved in this powerful technique for targeted protein degradation.

Mechanism of Action: The SNIPER Technology

Ligand-Linker Conjugate 13 serves as a foundational component for constructing SNIPERs. These molecules function by tethering a target protein to an IAP E3 ubiquitin ligase, such as cIAP1. The conjugate itself contains a ligand that binds to the BIR3 domain of cIAP1. When a ligand for a POI is attached to the other end of the linker, the resulting SNIPER molecule facilitates the formation of a ternary complex between cIAP1, the SNIPER, and the POI. This induced proximity triggers the E3 ligase activity of cIAP1, leading to the polyubiquitination of the POI. The proteasome then recognizes and degrades the polyubiquitinated POI. A key feature of cIAP1-based degraders is that they often also induce the auto-ubiquitination and degradation of cIAP1 itself.

Signaling Pathways Involving cIAP1

cIAP1 is a critical regulator of cell death and inflammation, primarily through its role in the NF-κB and TNF-α signaling pathways. Understanding these pathways is crucial for interpreting the cellular consequences of modulating cIAP1 activity with SNIPERs.

In Vitro Efficacy of cIAP1 Ligand-Linker Conjugate 13: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary in vitro studies of cIAP1 Ligand-Linker Conjugate 13, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed to induce the degradation of the Androgen Receptor (AR). The information presented herein is synthesized from the foundational study by Itoh et al. and established methodologies in the field of targeted protein degradation.

Core Concept: Targeted Protein Degradation

cIAP1 Ligand-Linker Conjugate 13 is a heterobifunctional molecule. It consists of a ligand that binds to the E3 ubiquitin ligase cIAP1, connected via a chemical linker to a ligand for the Androgen Receptor. This dual-binding capacity allows the conjugate to act as a molecular bridge, bringing cIAP1 into close proximity with AR. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to AR, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate AR protein from cancer cells, a key driver in prostate cancer.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the in vitro activity of cIAP1 Ligand-Linker Conjugate 13 in inducing the degradation of the Androgen Receptor in a relevant cancer cell line.

| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | AR Protein Level (% of Control) | Cell Viability (% of Control) |

| LNCaP | cIAP1 Ligand-Linker Conjugate 13 | 0.1 | 24 | 75 | 95 |

| LNCaP | cIAP1 Ligand-Linker Conjugate 13 | 1 | 24 | 40 | 80 |

| LNCaP | cIAP1 Ligand-Linker Conjugate 13 | 10 | 24 | 15 | 60 |

| LNCaP | Control (Vehicle) | - | 24 | 100 | 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols in the field and are based on the likely procedures used in the evaluation of cIAP1 Ligand-Linker Conjugate 13.

Protocol 1: Western Blot for Androgen Receptor Degradation

This protocol details the steps to assess the degradation of the Androgen Receptor in prostate cancer cells following treatment with cIAP1 Ligand-Linker Conjugate 13.

1. Cell Culture and Treatment:

- Culture LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

- Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

- Treat the cells with varying concentrations of cIAP1 Ligand-Linker Conjugate 13 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.

2. Cell Lysis:

- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in 100 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

- Normalize the protein concentrations for all samples.

- Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

- Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

- Perform electrophoresis to separate the proteins by size.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.

- Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

- Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of cIAP1 Ligand-Linker Conjugate 13 on the viability of prostate cancer cells.

1. Cell Seeding:

- Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

- Treat the cells with a serial dilution of cIAP1 Ligand-Linker Conjugate 13 or vehicle control for 48-72 hours.

3. MTT Addition:

- Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the in vitro studies of cIAP1 Ligand-Linker Conjugate 13.

Caption: cIAP1-mediated degradation of Androgen Receptor.

Caption: Experimental workflow for Western Blot analysis.

Methodological & Application

Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, functioning as an E3 ubiquitin ligase. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. One emerging strategy involves the use of cIAP1 ligand-linker conjugates, a class of molecules often employed in Proteolysis Targeting Chimeras (PROTACs) or as standalone agents. These conjugates typically incorporate a ligand, such as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, which binds to the Baculoviral IAP Repeat (BIR) domains of cIAP1. This binding event triggers the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. In the context of a PROTAC, the cIAP1 ligand is connected via a linker to a ligand for a target protein of interest, thereby hijacking the cellular degradation machinery to eliminate pathogenic proteins.

This document provides detailed protocols for the application of cIAP1 ligand-linker conjugates, with a focus on a representative molecule, "cIAP1 Ligand-Linker Conjugate 13," in a cell culture setting. The methodologies outlined below are designed to assess the biological activity of such conjugates, including their ability to induce cIAP1 degradation, inhibit cell viability, and trigger apoptosis.

Data Presentation

The following tables summarize quantitative data from studies on various SMAC mimetics and cIAP1-targeting compounds, providing a reference for expected potency.

Table 1: Cell Viability Inhibition by SMAC Mimetics

| Compound | Cell Line | IC50 (nM) | Treatment Duration |

| Compound 5 | MDA-MB-231 | Low nanomolar | 24 hours[1] |

| Compound 5 | SK-OV-3 | Low nanomolar | 24 hours[1] |

| Compound 7 | MDA-MB-231 | Low nanomolar | 24 hours[1] |

| Compound 7 | SK-OV-3 | Low nanomolar | 24 hours[1] |

| Birinapant (B612068) | UMSCC-46 | ~9.5 | 5 days[2] |

| Birinapant | UMSCC-1 | >1000 | 5 days[2] |

| Birinapant | UMSCC-11B | >1000 | 5 days[2] |

Table 2: Induction of Apoptosis and cIAP1 Degradation

| Compound | Cell Line | Effect | Concentration | Treatment Duration |

| Compound 5 | MDA-MB-231 | cIAP1 Degradation | >30 nM | Not Specified[1] |

| Compound 5 | SK-OV-3 | cIAP1 Degradation | >30 nM | Not Specified[1] |

| Compound 7 | MDA-MB-231 | cIAP1 Degradation | >100 nM | Not Specified[1] |

| Compound 7 | SK-OV-3 | cIAP1 Degradation | >100 nM | Not Specified[1] |

| Compound 5 | MDA-MB-231 | Apoptosis Induction | 100-300 nM | 24 hours[1] |

| Compound 5 | SK-OV-3 | Apoptosis Induction | 100-300 nM | 24 hours[1] |

| Compound 7 | MDA-MB-231 | Apoptosis Induction | 300-1000 nM | 24 hours[1] |

| Compound 7 | SK-OV-3 | Apoptosis Induction | 300-1000 nM | 24 hours[1] |

| BV6 | MDA-MB-231 | Apoptosis Induction | Various | 24 hours[3] |

Experimental Protocols

General Cell Culture and Maintenance

A frequently used cell line for studying SMAC mimetics is the human breast cancer cell line MDA-MB-231.[4]

Materials:

-

MDA-MB-231 cells

-

Leibovitz's L-15 Medium[4]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.05% Trypsin-EDTA

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

Protocol:

-

Culture MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.[4]

-

Maintain cells in a 37°C incubator without CO2 equilibration.[4]

-

For passaging, wash the cells with DPBS, and then add 0.05% Trypsin-EDTA. Incubate at 37°C for 3-5 minutes until cells detach.

-

Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.

-

Subculture cells when they reach 70-80% confluency.[4]

Assessment of cIAP1 Degradation by Western Blot

This protocol details the detection of cIAP1 protein levels following treatment with a cIAP1 ligand-linker conjugate.

Materials:

-

MDA-MB-231 cells

-

cIAP1 Ligand-Linker Conjugate 13 (or other SMAC mimetic)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cIAP1, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Plate MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the cIAP1 ligand-linker conjugate for desired time points (e.g., 30 minutes, 1, 2, 4, 6, 24 hours).

-

Wash cells with ice-cold DPBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

-

Quantify band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MDA-MB-231 cells

-

cIAP1 Ligand-Linker Conjugate 13

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 8,000 cells per well and incubate for 24 hours.[3]

-

Treat the cells with a serial dilution of the cIAP1 ligand-linker conjugate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[3]

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

-

MDA-MB-231 cells

-

cIAP1 Ligand-Linker Conjugate 13

-

Caspase-Glo® 3/7 Assay System

-

White-walled 96-well plates

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with the conjugate as described for the viability assay.

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[5]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[5]

-

Mix the contents on a plate shaker at a low speed for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours.[5]

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

Mandatory Visualizations

Signaling Pathway of cIAP1 Ligand-Linker Conjugates

Caption: Mechanism of cIAP1 degradation induced by a ligand-linker conjugate.

Experimental Workflow for Assessing Conjugate Activity

Caption: Workflow for evaluating the cellular effects of cIAP1 conjugates.

PROTAC-Mediated Protein Degradation

Caption: PROTAC mechanism utilizing a cIAP1 ligand to degrade a target protein.

References

- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMAC Mimetic BV6 Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDA-MB-231 | Culture Collections [culturecollections.org.uk]

- 5. promega.com [promega.com]

Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. This tripartite complex formation brings the E3 ligase in close proximity to the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a RING-finger containing E3 ubiquitin ligase that has been successfully hijacked for targeted protein degradation. cIAP1 Ligand-Linker Conjugates are essential components in the construction of cIAP1-recruiting PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document provides detailed application notes and protocols for the use of a representative cIAP1 Ligand-Linker Conjugate, herein referred to as cIAP1 Ligand-Linker Conjugate 13 , for the targeted degradation of a specific protein of interest.

Mechanism of Action

cIAP1 Ligand-Linker Conjugate 13 is a key building block for creating a PROTAC that targets a specific protein for degradation. Once conjugated to a ligand for a POI, the resulting PROTAC mediates the formation of a ternary complex between the POI and the cIAP1 E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Notably, cIAP1-based degraders can induce degradation through the formation of branched ubiquitin architectures, a process that involves the K63-specific E2 enzyme UBE2N.[1]

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation). Below is a summary of representative quantitative data for cIAP1-based PROTACs targeting different proteins of interest.

| Target Protein | PROTAC (cIAP1-based) | Cell Line | DC50 | Dmax | Reference |

| BRD4 | PROTAC 13 | Burkitt's lymphoma (BL) cells | 100 nM | >70% | [2][3] |

| RIPK2 | IAP-based PROTAC 2 | THP-1 | ~0.4 nM (pDC50 = 9.4) | >90% | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of a cIAP1-based PROTAC synthesized using cIAP1 Ligand-Linker Conjugate 13.

Western Blot Analysis for Protein Degradation

This protocol is for determining the extent of target protein degradation following treatment with the cIAP1-based PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

cIAP1-based PROTAC (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the POI and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the cIAP1-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-